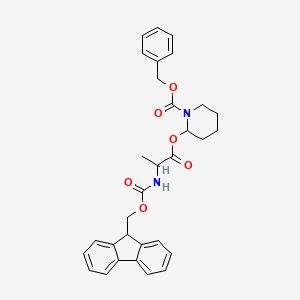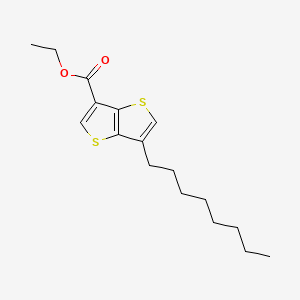
TT8COOEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT8COOEt, also known as Ethyl 2-(2,4,5-trichlorophenoxy)acetate, is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl acetate moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TT8COOEt typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
TT8COOEt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenoxyacetic acid.
Reduction: Ethyl 2-(2,4,5-trichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
TT8COOEt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism by which TT8COOEt exerts its effects involves the interaction of the trichlorophenoxy group with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes involved in plant growth, leading to the disruption of cellular processes. The ester group can be hydrolyzed by esterases, releasing the active phenoxyacetic acid derivative, which further interacts with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.
Uniqueness
TT8COOEt is unique due to the presence of three chlorine atoms on the phenoxy ring, which enhances its chemical stability and biological activity compared to other phenoxyacetic acid derivatives. This makes it particularly effective in certain applications where higher potency and stability are required.
Properties
Molecular Formula |
C17H24O2S2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl 3-octylthieno[3,2-b]thiophene-6-carboxylate |
InChI |
InChI=1S/C17H24O2S2/c1-3-5-6-7-8-9-10-13-11-20-16-14(12-21-15(13)16)17(18)19-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
IVANLDPWMABGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CSC2=C1SC=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
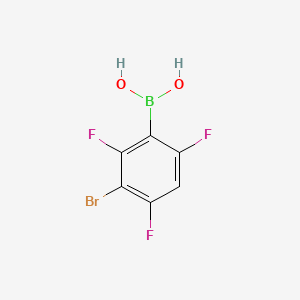
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
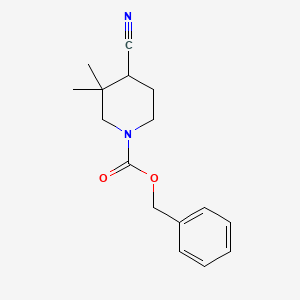
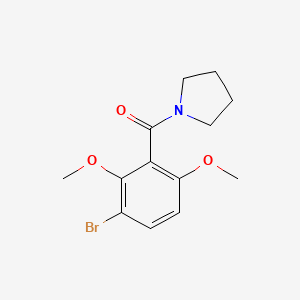
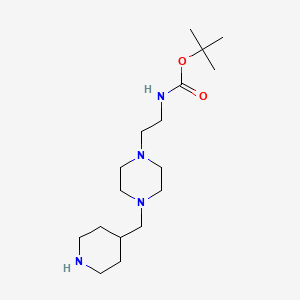
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)
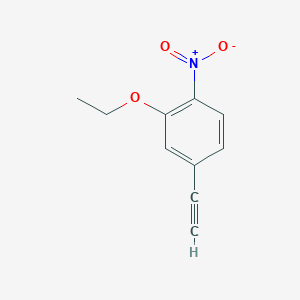
![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)
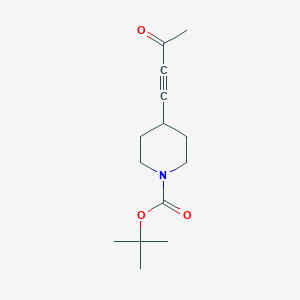
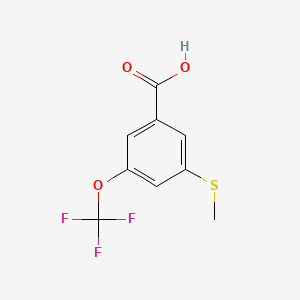
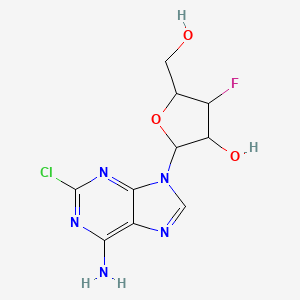
![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)
